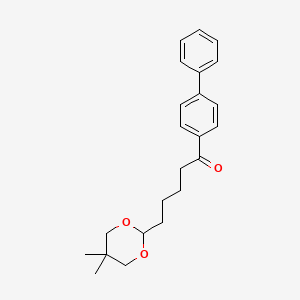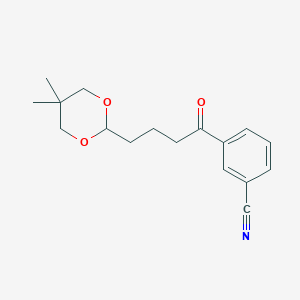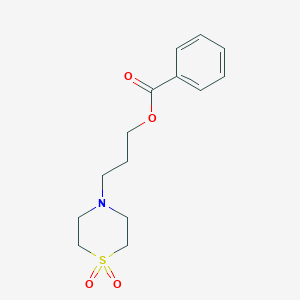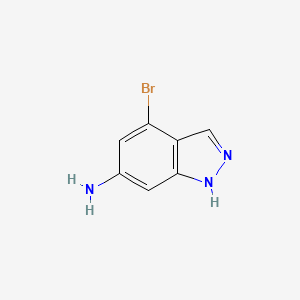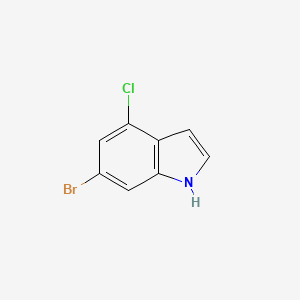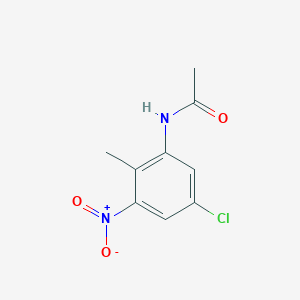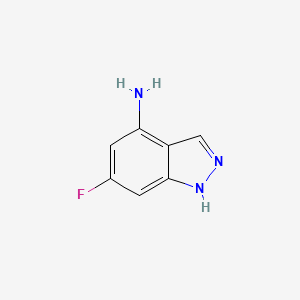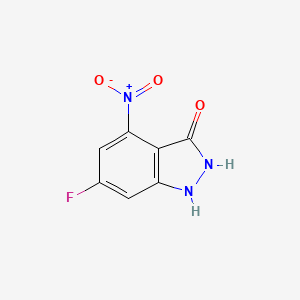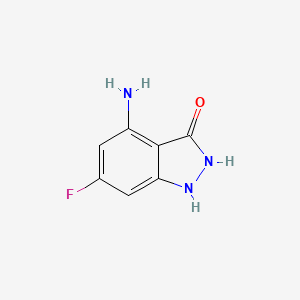![molecular formula C7H5BrN2 B1343707 6-溴-1H-吡咯并[3,2-c]吡啶 CAS No. 1000342-71-1](/img/structure/B1343707.png)
6-溴-1H-吡咯并[3,2-c]吡啶
描述
6-Bromo-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that contains both pyrrole and pyridine rings. It is characterized by the presence of a bromine atom at the 6th position of the pyrrolo[3,2-c]pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
科学研究应用
Chemistry: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound and its derivatives have shown potential as anticancer agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . It is also being explored for its potential in targeting other biological pathways.
Industry: In the industrial sector, 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
Similar compounds have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s suggested that similar compounds may interact with their targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
Given the potential glucose-lowering effects of similar compounds , it’s plausible that this compound may influence pathways related to glucose metabolism.
Result of Action
Similar compounds have been shown to reduce blood glucose levels , suggesting potential cellular effects related to glucose metabolism.
生化分析
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Bromo-1H-pyrrolo[3,2-c]pyridine is with protein kinases, particularly those involved in cell signaling pathways. The compound acts as an inhibitor of certain kinases, thereby modulating the phosphorylation status of target proteins. This inhibition can lead to alterations in cellular signaling cascades, affecting various cellular processes .
Cellular Effects
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine on cells are diverse and significant. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Bromo-1H-pyrrolo[3,2-c]pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Additionally, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to specific sites on target proteins, such as kinases, and inhibits their activity. This binding interaction can prevent the phosphorylation of downstream targets, thereby disrupting signaling pathways. Furthermore, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1H-pyrrolo[3,2-c]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target proteins and modulate cellular processes without causing significant toxicity. At higher doses, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can induce toxic effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are balanced at specific dosage levels.
Metabolic Pathways
6-Bromo-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can inhibit enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and cellular metabolism. These interactions can have significant effects on the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 6-Bromo-1H-pyrrolo[3,2-c]pyridine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, affecting energy production and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, the reaction between 2-bromo-3-iodopyridine and an alkyne can yield the desired intermediate.
Base-Catalyzed Ring Closure: The intermediate undergoes a base-catalyzed cyclization to form the pyrrolo[3,2-c]pyridine core structure.
Industrial Production Methods: Industrial production methods for 6-Bromo-1H-pyrrolo[3,2-c]pyridine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-1H-pyrrolo[3,2-c]pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: The pyrrolo[3,2-c]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Bases: Such as potassium carbonate (K2CO3) for base-catalyzed reactions.
Major Products:
Substituted Pyrrolo[3,2-c]pyridines: Resulting from nucleophilic substitution.
Coupled Products: Resulting from cross-coupling reactions.
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A derivative with an additional formyl group at the 3rd position.
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: A methyl-substituted derivative.
Uniqueness: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 6th position makes it a versatile intermediate for further functionalization and derivatization.
属性
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFHLHFJHIJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646631 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-71-1 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


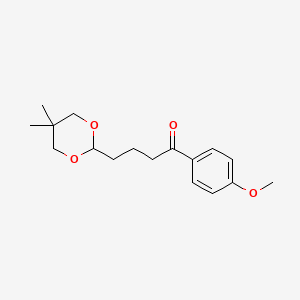

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
